![molecular formula C9H12N2O B3346167 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one CAS No. 115309-88-1](/img/structure/B3346167.png)
1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Overview
Description
1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, also known as THIP, is a synthetic compound that belongs to the class of GABAergic drugs. It is a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. THIP has been studied extensively for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal activity and the anxiolytic, anticonvulsant, and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to enhance the effects of other GABAergic drugs such as benzodiazepines. This compound has been found to have a high affinity for the GABA-A receptor, making it a potent modulator of this receptor.
Advantages and Limitations for Lab Experiments
1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has been extensively studied in animal models, making it a valuable tool for studying the GABAergic system and its role in various neurological disorders. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
1. Investigating the potential therapeutic applications of 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing more stable and soluble forms of this compound for use in lab experiments and potential clinical applications.
3. Studying the long-term effects of this compound on the GABAergic system and its potential for tolerance and dependence.
4. Investigating the potential of this compound as a treatment for drug addiction and withdrawal symptoms.
Scientific Research Applications
1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, epilepsy, and sleep disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models.
properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-8-4-2-3-5-9(12)7(8)6-10-11/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYACBVBQXCVCOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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